

Application Notes and Protocols for Testing Antiviral Efficacy of N-Nonyldeoxynojirimycin

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Compound of Interest

Compound Name: *N-Nonyldeoxynojirimycin*

Cat. No.: B549758

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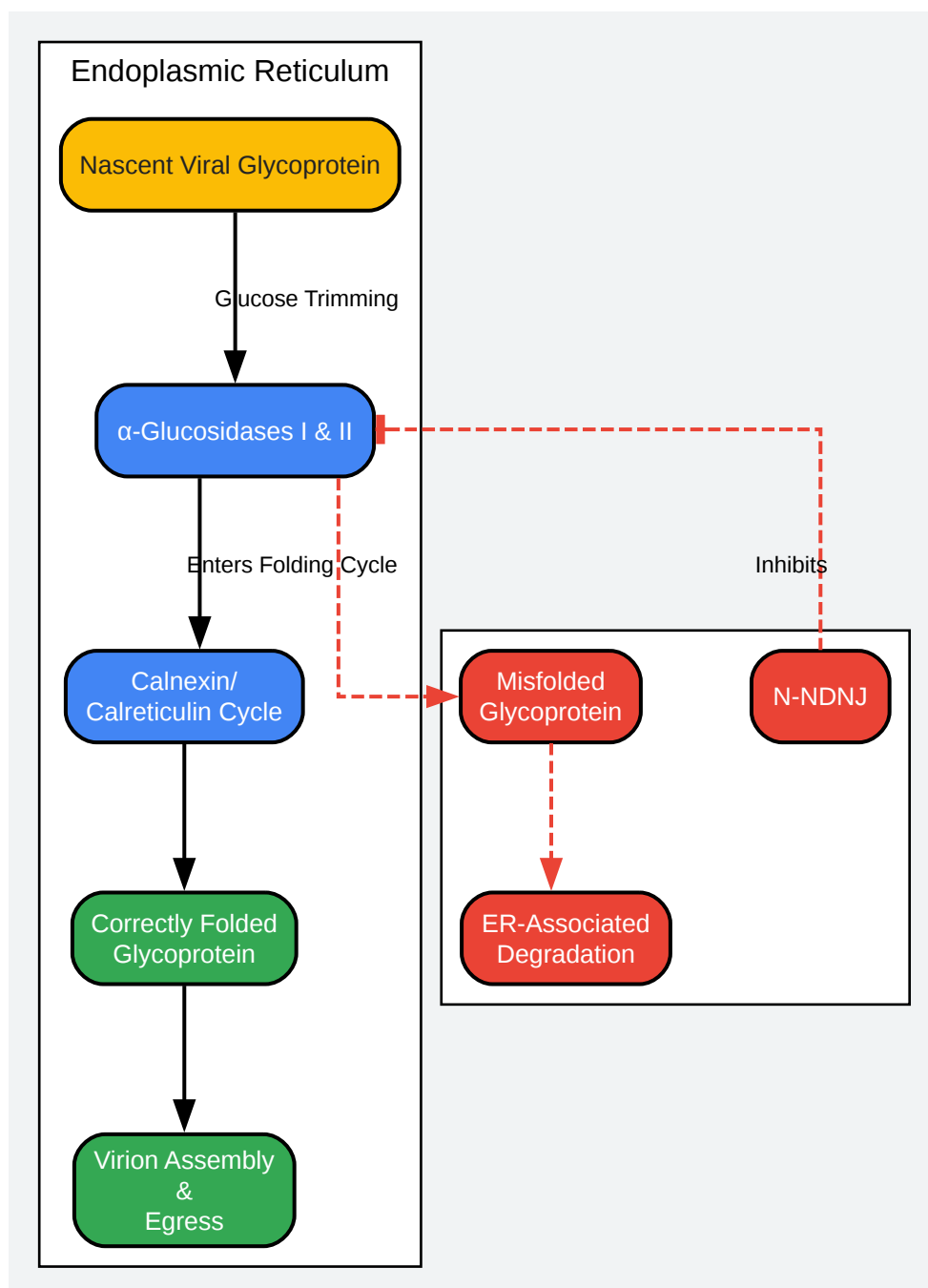
For Researchers, Scientists, and Drug Development Professionals

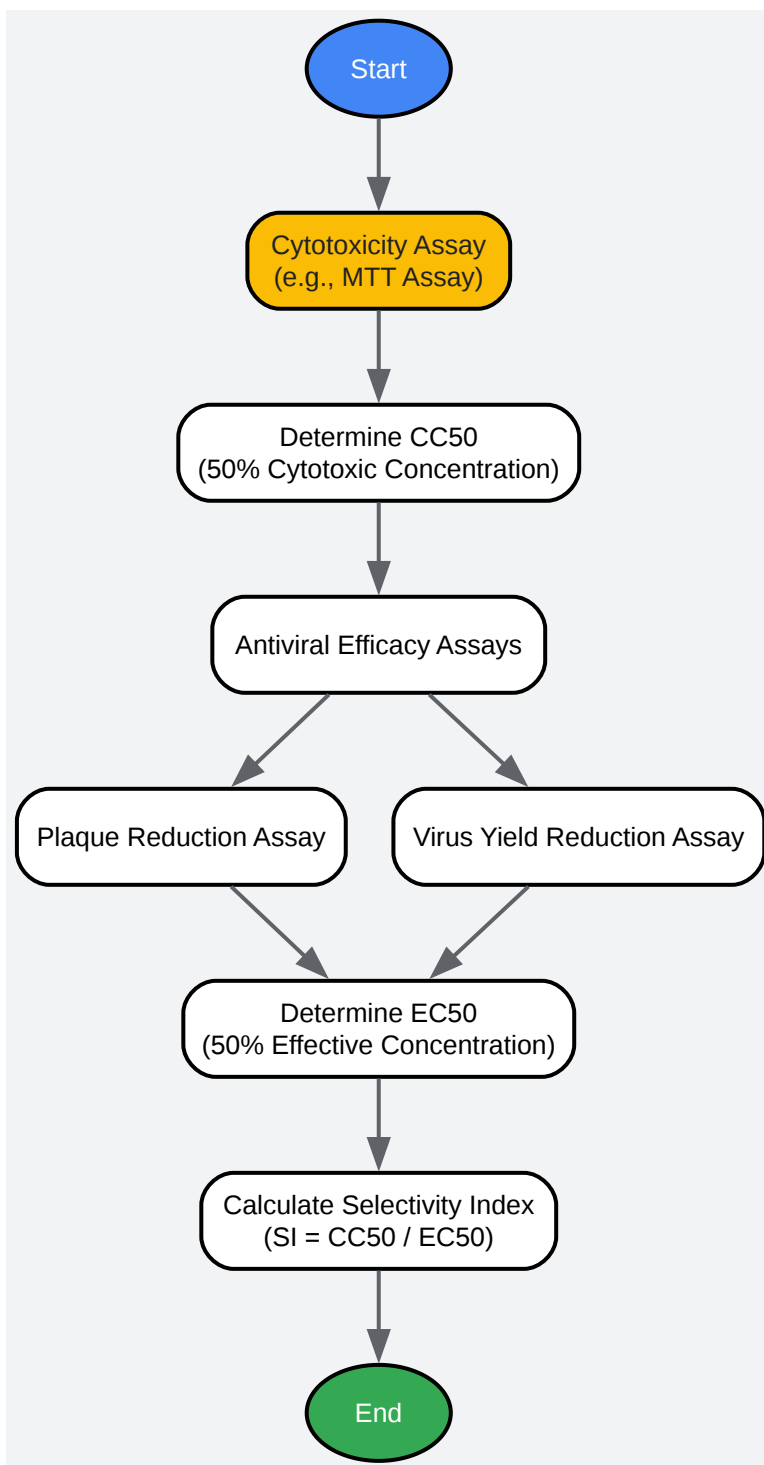
Introduction

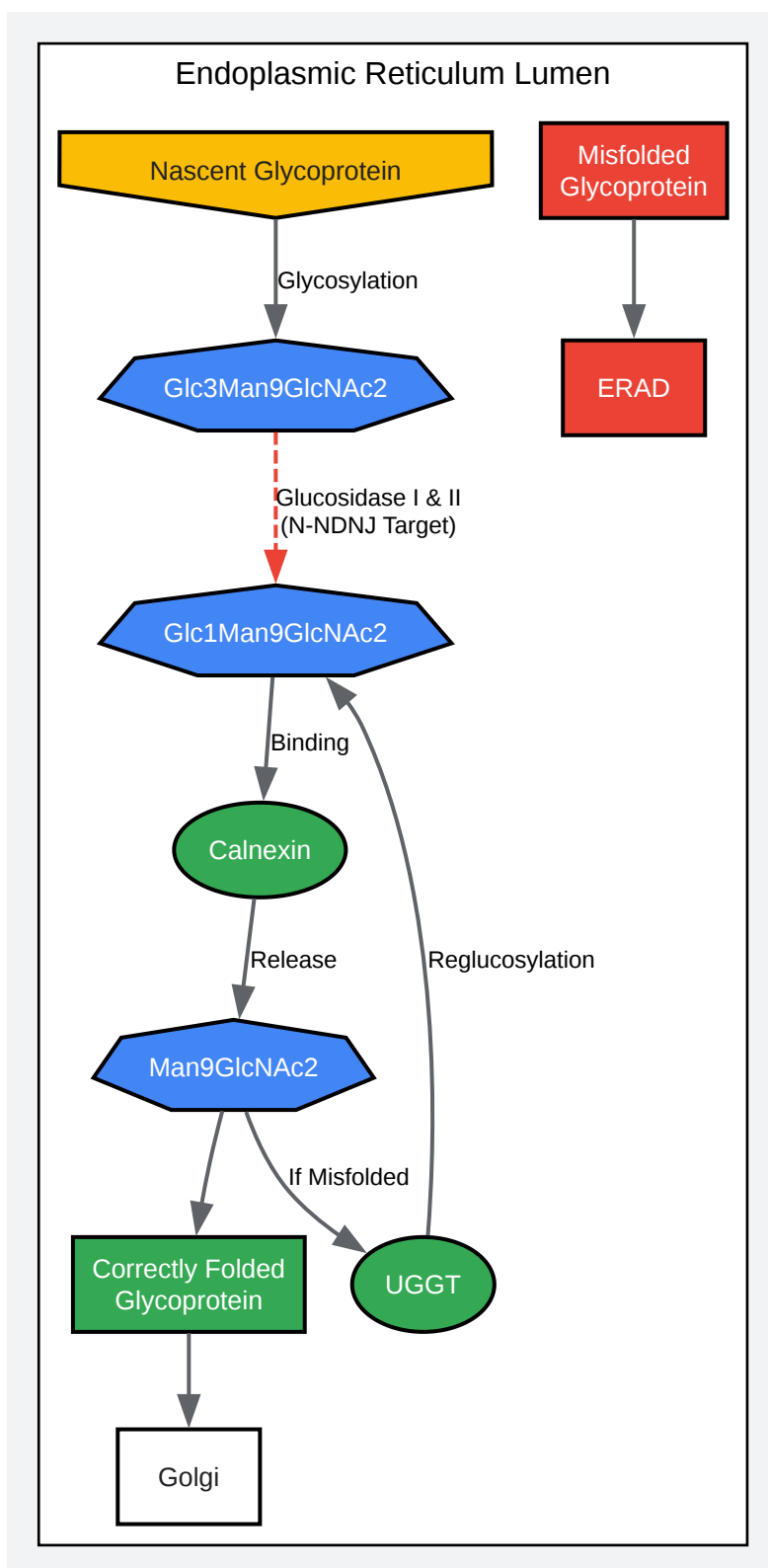
N-Nonyldeoxynojirimycin (N-NDNJ) is an iminosugar that acts as an inhibitor of endoplasmic reticulum (ER) α -glucosidases I and II.[1][2] These host enzymes are crucial for the proper folding of N-linked glycoproteins of many enveloped viruses.[1][2] By inhibiting these glucosidases, N-NDNJ disrupts the calnexin cycle, a key quality control mechanism in the ER, leading to misfolded viral glycoproteins.[1][3][4] This misfolding can impair virion assembly, reduce infectivity, and ultimately decrease the production of new infectious viral particles.[1][3][5] These application notes provide a detailed experimental framework for evaluating the antiviral efficacy of N-NDNJ against a target virus.

Mechanism of Action of N-Nonyldeoxynojirimycin

N-NDNJ, a glucose analogue, competitively inhibits ER α -glucosidases I and II, which are responsible for trimming terminal glucose residues from N-linked glycans on nascent glycoproteins.[1][4] This initial trimming step is a prerequisite for the glycoprotein to interact with the ER chaperones calnexin and calreticulin, which mediate proper folding.[1] Inhibition of this process by N-NDNJ leads to the accumulation of misfolded viral glycoproteins, which are then targeted for ER-associated degradation (ERAD).[5] This disruption of viral glycoprotein processing is the primary mechanism behind the broad-spectrum antiviral activity of N-NDNJ.[2][3]







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